(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-16(4-3-13-5-7-21-10-13)18-12-17(20,14-6-9-22-11-14)15-2-1-8-23-15/h1-11,20H,12H2,(H,18,19)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCYXRFGAAVNX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C=CC2=COC=C2)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(CNC(=O)/C=C/C2=COC=C2)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide (CAS Number: 2097939-67-6) is a synthetic organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.
The molecular formula of the compound is , with a molecular weight of approximately 345.4 g/mol. Its structural characteristics include a furan ring and thiophene substituents, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 2097939-67-6 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds structurally similar to (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide . Chalcone derivatives, which share structural features with this compound, have demonstrated significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action :
- The compound may inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. This mechanism is common among many compounds with similar structures .
- Molecular docking studies suggest that such compounds can bind to the colchicine site on tubulin, disrupting normal microtubule dynamics .
- In Vitro Studies :
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been explored extensively. For instance, some derivatives have been shown to suppress TNF-α production significantly in macrophages after LPS stimulation, indicating a promising anti-inflammatory profile .
Research Findings
Despite the lack of specific studies directly addressing the biological activity of (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide , its structural analogs provide insights into its possible effects:
Comparison with Similar Compounds
Key Observations:
- Thiophene vs. Furan: The target compound’s thiophene rings (vs.
- Hydroxyethyl vs. Hydroxypropyl : The hydroxyethyl group in the target compound introduces steric hindrance compared to hydroxypropyl in , affecting conformational flexibility.
- Electron-Deficient Groups: Compounds with CF₃ () or NO₂ () exhibit higher metabolic stability but may reduce solubility.
Physicochemical Properties
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
Key Observations:
- The target compound’s synthesis may face challenges in regioselectivity due to dual thiophene substitution.
- Microwave-assisted methods () improve yields for sterically hindered analogs.
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving heterocyclic building blocks. For example, ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate intermediates (similar to those in ) can be reacted with hydroxyl-containing thiophene derivatives. Bromomethyl furan precursors (as in ) may also serve as starting materials for coupling reactions. Purification typically involves column chromatography, followed by characterization using NMR and IR spectroscopy .
Q. How is the stereochemistry of the (2E)-configured enamide confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Tools like SHELXL ( ) enable precise refinement of crystal structures. Additionally, NOESY NMR can detect spatial proximity of protons, while IR spectroscopy identifies characteristic enamide C=O and N-H stretches .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Begin with in vitro assays to evaluate interactions with biological targets (e.g., enzyme inhibition or receptor binding). Molecular docking studies (using density-functional methods as in ) can prioritize targets. Cytotoxicity assays in cell lines (e.g., MTT) assess preliminary safety profiles .
Advanced Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula ( ), model electron density distributions and frontier molecular orbitals (HOMO/LUMO). These predict reactivity sites, such as nucleophilic thiophene rings or electrophilic enamide groups .
Q. What strategies resolve contradictions in crystallographic data due to disordered thiophene rings?
- Methodological Answer : Use SHELXL’s refinement tools ( ) to model disorder by splitting atomic positions and applying geometric restraints. High-resolution data (≤1.0 Å) and TWIN commands in SHELX can address twinning issues common in heterocyclic compounds .
Q. How does the presence of dual thiophene substituents influence the compound’s supramolecular interactions?
- Methodological Answer : Thiophene rings engage in π-π stacking and S···O interactions, as observed in similar structures (). Hirshfeld surface analysis (using CrystalExplorer) quantifies interaction contributions, while DSC/TGA assesses thermal stability influenced by these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
